BenchChemオンラインストアへようこそ!

6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine

Chemoselective synthesis Palladium catalysis Sequential functionalization

6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine (CAS 947533-76-8) is a heteroaryl dihalide belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry. This compound features a unique orthogonal halogenation pattern—a 6-bromo substituent on the pyridine ring and a 4-iodo substituent on the 2-phenyl ring—which enables sequential, chemoselective functionalization not possible with its regioisomer or mono-halogenated analogs.

Molecular Formula C13H8BrIN2
Molecular Weight 399.02 g/mol
CAS No. 947533-76-8
Cat. No. B15216715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine
CAS947533-76-8
Molecular FormulaC13H8BrIN2
Molecular Weight399.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)I
InChIInChI=1S/C13H8BrIN2/c14-10-3-6-13-16-12(8-17(13)7-10)9-1-4-11(15)5-2-9/h1-8H
InChIKeyTXAQXXTWUWJSFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine (CAS 947533-76-8): A Versatile Orthogonal Dihalogenated Building Block for Drug Discovery and Radioligand Development


6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine (CAS 947533-76-8) is a heteroaryl dihalide belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry [1]. This compound features a unique orthogonal halogenation pattern—a 6-bromo substituent on the pyridine ring and a 4-iodo substituent on the 2-phenyl ring—which enables sequential, chemoselective functionalization not possible with its regioisomer or mono-halogenated analogs [2].

Why 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine Cannot Be Replaced by Its Regioisomer or Mono-Halogenated Analogs


Generic substitution with the common regioisomer 2-(4-bromophenyl)-6-iodoimidazo[1,2-a]pyridine (BrIMPY, CAS 118000-66-1) or with mono-halogenated derivatives fails because the specific halogen positions on 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine dictate both the biological target engagement profile (as seen in PBR ligand SAR) and the synthetic chemoselectivity for sequential cross-coupling reactions [1]. The 4-iodophenyl group provides a superior precursor for radioiodination via iododestannylation compared to a 4-bromophenyl group, while the 6-bromo position on the pyridine ring offers higher reactivity in palladium-catalyzed couplings than a 6-chloro analog [2].

Quantitative Differentiation Evidence: 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine vs. Closest Analogs


Chemoselective Cross-Coupling Reactivity: 4-Iodophenyl vs. 6-Bromo Reactivity Ratio

The 4-iodophenyl substituent in 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine is estimated to be approximately 100-fold more reactive toward Pd(0)-catalyzed oxidative addition than the 6-bromo substituent, based on established relative reactivity scales for aryl iodides versus aryl bromides with Pd(PPh3)4 [1]. This enables a sequential coupling strategy where the iodophenyl group can be functionalized first while the 6-bromo group remains intact for subsequent derivatization. In contrast, the regioisomer BrIMPY places the more reactive iodine on the pyridine ring and bromine on the phenyl ring, altering the chemoselectivity sequence and limiting modular library construction.

Chemoselective synthesis Palladium catalysis Sequential functionalization

PBR Radioligand Potency: 6-Chloro vs. 6-Bromo Affinity Comparison

For the 6-chloro analog ([123I]CLINDE, 6-chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-acetamide), in vitro saturation binding studies on rat tissue mitochondrial membranes yielded Kd values of 0.20 nM (kidney), 3.84 nM (brain cortex), and 12.6 nM (adrenal) [1]. The 6-bromo variant of this pharmacophore (the free base scaffold of 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine) is expected to modulate PBR binding affinity via altered halogen bonding and lipophilicity; the 6-bromo substitution generally increases logP by approximately 0.5–0.7 units compared to 6-chloro, which may enhance blood-brain barrier penetration for CNS imaging applications [2].

Peripheral benzodiazepine receptor SPECT imaging Radioligand affinity

Iododestannylation Radiolabeling Yield: 4-Iodophenyl vs. 6-Iodopyridine

In the synthesis of [123I]CLINDE and related PBR ligands, radioiodination of 4-iodophenyl-substituted imidazo[1,2-a]pyridines via iododestannylation of the corresponding tributyltin precursors achieved radiochemical yields of 70–80% with >98% radiochemical purity [1]. By contrast, analogous 6-iodoimidazo[1,2-a]pyridine substrates (as found in BrIMPY) typically require more forcing conditions and show lower radiochemical yields (40–60%) for iodine-123 incorporation due to the electron-deficient nature of the pyridine ring [2]. The 4-iodophenyl group in 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine is therefore a superior radioiodination precursor.

Radioiodination efficiency Iododestannylation SPECT tracer synthesis

Physicochemical Purity Benchmark: HPLC Purity Specifications for Research Procurement

Commercially available 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine from ISO-certified suppliers (e.g., MolCore) is specified at ≥98% HPLC purity, with a reported molecular weight of 399.02 g/mol and formula C13H8BrIN2 . The regioisomer BrIMPY (CAS 118000-66-1) is also available at 98% purity from Sigma-Aldrich, but its different halogen configuration (6-iodo, 4'-bromophenyl) means that procurement of the wrong regioisomer will produce entirely different coupling products and biological SAR outcomes [1]. This underscores that chemical identity, not just purity, is the critical procurement specification.

Quality control HPLC purity Procurement specification

Optimal Procurement Scenarios for 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine Based on Evidence Differentiation


Sequential Cross-Coupling Library Synthesis for CNS Drug Discovery

Medicinal chemistry teams building focused libraries of imidazo[1,2-a]pyridine-based CNS drug candidates should procure CAS 947533-76-8 rather than its regioisomer BrIMPY. The predicted ~100-fold chemoselectivity differential (4-iodophenyl >> 6-bromopyridyl) enables a reliable two-step diversification sequence: first, Sonogashira or Suzuki coupling at the 4-iodophenyl position; second, Suzuki or Buchwald-Hartwig coupling at the 6-bromo position [Section 3, Evidence 1]. This orthogonal strategy minimizes protecting group steps and maximizes library yield. The 6-bromo substituent also provides higher reactivity than a 6-chloro analog for the second coupling step .

SPECT Tracer Development Targeting Peripheral Benzodiazepine Receptors

Radiopharmaceutical laboratories developing novel SPECT imaging agents for neuroinflammation or oncology should select 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine as the core scaffold. The 4-iodophenyl group enables efficient iododestannylation with 70–80% radiochemical yield for 123I incorporation—superior to the 40–60% yields typical for 6-iodopyridine substrates [Section 3, Evidence 3]. The 6-bromo handle can then be used to introduce pharmacokinetic-modifying substituents without disturbing the radiolabeling site. The higher predicted logP of the 6-bromo scaffold (vs. 6-chloro) further supports CNS penetration optimization [Section 3, Evidence 2] .

Halogen Bonding-Directed Supramolecular Chemistry and Co-Crystal Engineering

Crystal engineering groups exploring halogen bonding networks should preferentially procure 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine over mono-halogenated imidazo[1,2-a]pyridines. The simultaneous presence of a strong halogen bond donor (4-iodophenyl, polarizability α = 5.35 ų) and a moderate donor (6-bromopyridyl, α = 3.05 ų) offers orthogonal directionality for co-crystal design with diverse acceptor molecules . This dihalogenated scaffold provides structural complexity that cannot be achieved with single-halogen analogs or the regioisomer BrIMPY, where the halogen bond strengths are reversed.

Quality-Controlled Procurement for Academic High-Throughput Screening Centers

Academic screening centers requiring verified chemical identity and purity for high-throughput screening (HTS) libraries should source CAS 947533-76-8 from ISO-certified vendors specifying ≥98% HPLC purity [Section 3, Evidence 4]. The critical risk is inadvertent procurement of the regioisomer CAS 118000-66-1, which shares identical molecular weight and formula but produces completely different screening hits due to inverted halogen positions. Implementing a CAS-specific procurement verification protocol for this compound eliminates false-negative and false-positive results in PBR and kinase screening panels .

Quote Request

Request a Quote for 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.